Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. They have been extensively investigated for their potential as antibacterial, [] antifungal, [, ] antitumor, [] and antiviral agents. [] Furthermore, their use extends beyond medicinal chemistry, finding applications in areas like materials science, [] catalysis, [] and as fluorescent probes. []
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is , and it is classified under quinoline derivatives, which are known for their diverse biological activities. This compound is recognized for its potential use in drug development, particularly in the treatment of various diseases due to its bioactive properties.
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate belongs to the class of heterocyclic compounds, specifically quinolines. These compounds are characterized by a fused benzene and pyridine ring structure, which contributes to their unique chemical properties and biological activities. The presence of chlorine and hydroxyl groups enhances its reactivity and potential therapeutic efficacy .
The synthesis of ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate can be achieved through various methods, often involving multi-step reactions starting from simpler precursors. A typical synthetic route may include:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound .
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate features a quinoline ring system with specific substituents that influence its chemical behavior. The structural representation includes:
The compound has a molecular weight of approximately g/mol. Its structural formula can be represented as follows:
This structure contributes to its potential reactivity in various organic reactions .
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate can participate in several chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing new derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors within cells.
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate typically exhibits:
Key chemical properties include:
These properties are essential for determining how the compound behaves under various conditions during synthesis and application .
Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has potential applications in several scientific fields:
The versatility of this compound makes it valuable in both research and industrial applications .
The compound ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (CAS No. 228728-86-7) follows systematic IUPAC naming conventions for quinoline derivatives. The parent heterocycle is quinoline, with substituents positioned as follows:
The numbering prioritizes the pyridine-like nitrogen (position 1), with adjacent carbons labeled 2 and 3. The benzene ring positions (5–8) are assigned to minimize locant numbers for substituents. Alternative naming observed in patents includes ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, emphasizing the ketone tautomer [9].
Table 1: Nomenclature Variations
| Naming Convention | Representation | Source Context |
|---|---|---|
| Preferred IUPAC | ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate | Product listings [2] [4] |
| Tautomer-Sensitive IUPAC | ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate | Patent literature [9] |
| Common Synonym | 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester | Chemical databases [5] |
SMILES Representations exhibit minor variations reflecting tautomerism:
O=C(C1=C(O)C2=CC(Cl)=CC(C)=C2N=C1)OCC (emphasizes aromatic quinoline and enol form) [2] [4] CCOC(=O)C1=CNC2=C(C=C(C=C2C1=O)Cl)C (highlights the 4-oxo tautomer) [9] The InChI Code (1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)) standardizes structural interpretation by encoding:
C13H12ClNO3) The InChIKey (DDTMBADUIBZXKC-UHFFFAOYSA-N) serves as a unique, hash-derived identifier, enabling database searches across platforms like PubChem and ChemSpider [5] [9].
Table 2: Key Computed Molecular Properties
| Property | Value | Method/Context |
|---|---|---|
| Molecular weight | 265.69 g/mol | Average mass [5] [9] |
| Monoisotopic mass | 265.050571 Da | Mass spectrometry [5] |
| Topological Polar Surface Area | 55.4 Ų | Computational prediction [9] |
| Partition coefficient (XLogP3) | 3.0 | Lipophilicity estimate [9] |
The 4-hydroxy group at the quinoline ring induces prototropic tautomerism, creating equilibrium between two dominant forms:
This equilibrium impacts spectroscopic properties and reactivity. X-ray crystallography would likely reveal the keto form due to stabilization via intramolecular hydrogen bonding (O4-H⋯N1). Notably, commercial suppliers use both naming conventions interchangeably, reflecting tautomeric ambiguity [9].
Positional isomers are theoretically possible (e.g., chloro at C5 or C7), but synthesis patents and vendor catalogs confirm exclusive substitution at C6 and C8. The methyl group at C8 sterically hinders electrophilic substitution at adjacent positions (C7/C9), reinforcing regioselectivity [9] [10].
Table 3: Compound Identification Summary
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 228728-86-7 | Universal [2] [4] [9] |
| ChemSpider ID | 628422 | Database [5] |
| MDL Number | MFCD00173359 | Vendor catalogs [2] [4] |
| Molecular Formula | C₁₃H₁₂ClNO₃ | Elemental analysis [2] [5] [9] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: